molecular formula C26H25NO6S B282371 1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282371
M. Wt: 479.5 g/mol
InChI Key: RYSWSMMAXKRAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Ro 31-8220, and it belongs to the class of pyrrolone derivatives.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to inhibit PKC. PKC is a family of serine/threonine kinases that play a key role in many cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of PKC by this compound leads to a decrease in the activity of downstream signaling pathways, resulting in a variety of biological effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include inhibition of platelet aggregation, modulation of ion channels, and induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively inhibit PKC. This compound has been shown to be highly specific for PKC, with minimal off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying the biological effects of this compound
- Development of more potent and selective PKC inhibitors based on the structure of this compound
- Investigation of the potential therapeutic applications of this compound in various disease states, such as cancer and cardiovascular disease
- Exploration of the use of this compound as a tool for studying the role of PKC in various cellular processes.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting Schiff base is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-thienylcarbonyl chloride in the presence of triethylamine to give the desired product.

Scientific Research Applications

1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including inhibition of protein kinase C (PKC) and modulation of ion channels.

properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25NO6S/c1-31-18-9-7-17(8-10-18)23-22(24(28)21-5-4-14-34-21)25(29)26(30)27(23)13-12-16-6-11-19(32-2)20(15-16)33-3/h4-11,14-15,23,29H,12-13H2,1-3H3

InChI Key

RYSWSMMAXKRAEU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CS4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CS4

Origin of Product

United States

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